1-(4-Bromo-3-methylphenyl)-3-phenylurea
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Overview
Description
- It is a pale lemon-colored solid with a melting point of 31-32 °C and a boiling point of 157-159 °C (at 19 Torr) .
- The compound consists of a urea group (NH-CO-NH) attached to a phenyl ring, with a bromine atom and a methyl group as substituents.
1-(4-Bromo-3-methylphenyl)-3-phenylurea: is a chemical compound with the molecular formula and a molar mass of .
Preparation Methods
- One synthetic route involves the oxidation of 1-(4-bromo-3-methylphenyl)ethanol using pyridinium chlorochromate in dichloromethane. The reaction proceeds under nitrogen atmosphere and yields 1-(4-bromo-3-methylphenyl)ethanone , which is the precursor to our target compound .
- Industrial production methods may vary, but the synthetic route mentioned above provides a starting point.
Chemical Reactions Analysis
- Common reagents include bromine , reducing agents , and Lewis acids for substitution reactions.
- Major products depend on the specific reaction conditions and substituents.
4’-Bromo-3’-methylacetophenone: can undergo various reactions, including:
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe in biological studies due to its reactivity.
Medicine: Investigated for potential pharmacological properties.
Industry: Employed in the production of other compounds.
Mechanism of Action
- The exact mechanism of action for 4’-Bromo-3’-methylacetophenone depends on its specific application.
- It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
- Uniqueness : The bromine substitution distinguishes it from related compounds.
Similar Compounds:
1-(4-Bromo-3-methylphenyl)-3-phenylurea
Biological Activity
1-(4-Bromo-3-methylphenyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C14H13BrN2O and features a urea functional group linked to two aromatic rings. The synthesis of this compound typically involves multi-step organic reactions, including the bromination of 2-methylphenyl compounds, followed by urea formation with phenyl isocyanate. Optimized conditions such as controlled temperature and pressure are crucial for enhancing yield and purity during production.
Biological Activity
The biological activities of this compound have been explored in various studies, highlighting its potential in cancer therapy and anti-inflammatory treatments.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- Hep G2 (liver cancer)
- MGC-803 (gastric cancer)
- T24 (bladder cancer)
For instance, one study reported an IC50 value of 4.58±0.24μM for a structurally similar compound against the T24 cell line, indicating significant antiproliferative activity . The mechanism of action appears to involve apoptosis induction through caspase activation and modulation of intracellular reactive oxygen species (ROS) levels.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been noted for its anti-inflammatory effects . It may interact with specific enzymes or receptors involved in inflammatory pathways, suggesting potential therapeutic applications for inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other urea derivatives is beneficial. Below is a summary table comparing the biological activities of selected urea derivatives:
Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Potential | Notes |
---|---|---|---|
This compound | TBD | Yes | Promising results in various cell lines |
Pyrazinyl–aryl urea derivative | 4.58±0.24μM | Moderate | Induces apoptosis via ROS generation |
Regorafenib | TBD | Yes | Established anticancer drug |
Case Studies
Several case studies have documented the efficacy of urea derivatives in clinical settings:
- Case Study on Hep G2 Cells : A study demonstrated that treatment with a related urea derivative resulted in significant apoptosis in Hep G2 cells, indicating its potential as a liver cancer therapeutic agent.
- Inflammatory Disease Model : In animal models of inflammation, compounds similar to this compound showed reduced markers of inflammation, supporting their use in therapeutic applications.
Properties
CAS No. |
303092-10-6 |
---|---|
Molecular Formula |
C14H13BrN2O |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H13BrN2O/c1-10-9-12(7-8-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
YABXNSWIECGTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
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